N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine
Brand Name: Vulcanchem
CAS No.: 6267-19-2
VCID: VC4118274
InChI: InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b13-9+
SMILES: CC(C)CCON=CC1=CC=NC=C1
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine

CAS No.: 6267-19-2

Cat. No.: VC4118274

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine - 6267-19-2

Specification

CAS No. 6267-19-2
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name (E)-N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine
Standard InChI InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b13-9+
Standard InChI Key CRGKERCSBLXMPN-UKTHLTGXSA-N
Isomeric SMILES CC(C)CCO/N=C/C1=CC=NC=C1
SMILES CC(C)CCON=CC1=CC=NC=C1
Canonical SMILES CC(C)CCON=CC1=CC=NC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-(3-Methylbutoxy)-1-pyridin-4-ylmethanimine belongs to the class of oxime ethers, characterized by the presence of an oxime group (-N=O-) linked to an ether moiety. The IUPAC name derives from its pyridine core substituted at the 4-position with a methanimine group (-CH=N-) and an O-(3-methylbutyl) ether side chain. The structural formula (Fig. 1) highlights the planar pyridine ring, the imine functional group, and the branched alkyl chain contributing to its hydrophobic characteristics.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.258 g/mol
Density0.98 g/cm³
Boiling Point281.7°C at 760 mmHg
Flash Point124.2°C
LogP2.478
Polar Surface Area34.48 Ų
Refractive Index1.503

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine likely follows a two-step protocol involving (1) Williamson ether synthesis and (2) oxime formation.

Step 1: Williamson Ether Synthesis
4-Pyridinecarboxaldehyde reacts with 3-methylbutanol under alkaline conditions to form the corresponding ether. For example, in a study by , vanillin (4-hydroxy-3-methoxybenzaldehyde) was etherified with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C . A similar approach could apply here, substituting vanillin with 4-pyridinecarboxaldehyde and 3-methylbutanol as the nucleophile.

Step 2: Oxime Formation
The aldehyde group of the intermediate ether undergoes condensation with hydroxylamine (NH₂OH) to yield the oxime. In , this step achieved a 98% yield when 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde was reacted with hydroxylamine hydrochloride in ethanol . The reaction typically proceeds at room temperature, with the oxime precipitating as a white solid.

Optimization Considerations

  • Solvent Choice: Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution and oxime formation.

  • Catalysts: Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of the alcohol in Williamson synthesis.

  • Reaction Monitoring: Thin-layer chromatography (TLC) with mobile phases such as petroleum ether:ethyl acetate (3:1) can track progress .

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • Oxime Group: Prone to hydrolysis under acidic or basic conditions, regenerating the aldehyde and hydroxylamine.

  • Ether Linkage: Resistant to nucleophilic attack but susceptible to cleavage by strong acids (e.g., HI).

  • Pyridine Ring: Aromatic stabilization confers resistance to oxidation, though electrophilic substitution may occur at the 3-position.

Table 2: Thermodynamic Parameters

ParameterValue
Enthalpy of Vaporization~50.2 kJ/mol (estimated)
Heat of Combustion~5,200 kJ/mol (estimated)

Solubility and Partitioning

The compound’s LogP of 2.478 suggests moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility. This property aligns with its potential as a lipophilic pharmacophore in drug design.

Future Research Directions

  • Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with existing oxime-based drugs.

  • Derivatization: Explore reactions at the imine nitrogen (e.g., alkylation, acylation) to enhance bioavailability or target specificity.

  • Computational Studies: Perform molecular docking to predict interactions with biological targets like kinases or G-protein-coupled receptors.

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